2-chloro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features an indole moiety, a chloro-substituted benzamide, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methoxy group and the ethyl chain.
The chloro-substituted benzamide can be synthesized by reacting 2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced technologies could also be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The chloro group can be reduced to a hydrogen atom under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid, while reduction of the chloro group can yield the corresponding benzamide without the chloro substituent.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known to interact with various biological targets, making it a potential candidate for drug discovery.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is not fully understood, but it is believed to involve interactions with various molecular targets. The indole moiety can interact with receptors and enzymes, potentially modulating their activity. The chloro and tetraazole groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: This compound features a similar indole moiety but with an acetamide group instead of a benzamide.
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Lacks the chloro and tetraazole groups, making it less complex.
2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Contains two indole moieties, increasing its potential for biological activity.
Uniqueness
2-chloro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of the chloro, methoxy, and tetraazole groups, which can significantly influence its chemical and biological properties. These functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H17ClN6O2 |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(5-methoxyindol-1-yl)ethyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17ClN6O2/c1-28-15-3-5-18-13(10-15)6-8-25(18)9-7-21-19(27)16-11-14(2-4-17(16)20)26-12-22-23-24-26/h2-6,8,10-12H,7,9H2,1H3,(H,21,27) |
InChI Key |
BPKOYZQCLAVCKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.